4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
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Overview
Description
4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a Schiff base compound derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves the condensation of 5-chlorosalicylaldehyde with 4-fluoroaniline in a methanolic medium at room temperature. The reaction typically proceeds as follows:
- Dissolve 5-chlorosalicylaldehyde in methanol.
- Add 4-fluoroaniline to the solution.
- Stir the mixture at room temperature for several hours until the reaction is complete.
- Filter the resulting product and wash it with cold methanol to obtain the pure Schiff base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves its interaction with biological targets through coordination with metal ions. The Schiff base ligand can form stable complexes with transition metals, enhancing its biological activity. The metal complexes exhibit higher antibacterial activity compared to the free ligand, likely due to the increased lipophilicity and ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
- (E)-2-(((4-fluorophenyl)imino)methyl)phenol
Uniqueness
4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming metal complexes with diverse applications .
Properties
Molecular Formula |
C20H12ClFN2O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12ClFN2O2/c21-14-4-7-18(25)13(8-14)11-23-16-5-6-17-19(10-16)26-20(24-17)12-2-1-3-15(22)9-12/h1-11,25H |
InChI Key |
FBIQLNMKOILLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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